molecular formula C30H25N6NaO7S B12717928 Sodium 4,6-dihydroxy((4-((4-((4-hydroxyphenyl)azo)phenyl)azo)-6-methoxy-p-tolyl)azo)naphthalene-2-sulphonate CAS No. 94248-17-6

Sodium 4,6-dihydroxy((4-((4-((4-hydroxyphenyl)azo)phenyl)azo)-6-methoxy-p-tolyl)azo)naphthalene-2-sulphonate

Cat. No.: B12717928
CAS No.: 94248-17-6
M. Wt: 636.6 g/mol
InChI Key: AGZUNGLJBCAKPR-UHFFFAOYSA-M
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Description

SODIUM 4,6-DIHYDROXY[[4-[[4-[(4-HYDROXYPHENYL)AZO]PHENYL]AZO]-6-METHOXY-P-TOLYL]AZO]NAPHTHALENE-2-SULFONATE is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. It is commonly used in dyeing textiles, coloring agents in inks, and as a pH indicator in laboratories .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SODIUM 4,6-DIHYDROXY[[4-[[4-[(4-HYDROXYPHENYL)AZO]PHENYL]AZO]-6-METHOXY-P-TOLYL]AZO]NAPHTHALENE-2-SULFONATE typically involves a multi-step process. The initial step often includes the diazotization of 4-hydroxyaniline to form a diazonium salt. This is followed by coupling with 4-hydroxyphenylazo compounds under alkaline conditions to form the azo linkage. The final step involves sulfonation and sodium salt formation to enhance solubility in water .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

SODIUM 4,6-DIHYDROXY[[4-[[4-[(4-HYDROXYPHENYL)AZO]PHENYL]AZO]-6-METHOXY-P-TOLYL]AZO]NAPHTHALENE-2-SULFONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

SODIUM 4,6-DIHYDROXY[[4-[[4-[(4-HYDROXYPHENYL)AZO]PHENYL]AZO]-6-METHOXY-P-TOLYL]AZO]NAPHTHALENE-2-SULFONATE has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups facilitate the formation of these complexes, which can interact with different molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their function and activity. The sulfonate group enhances its solubility, allowing it to be used in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

  • SODIUM 4,6-DIHYDROXY[[4-[[4-[(4-HYDROXYPHENYL)AZO]PHENYL]AZO]-6-METHOXY-P-TOLYL]AZO]NAPHTHALENE-2-SULFONATE
  • SODIUM 4,6-DIHYDROXY[[4-[[4-[(4-HYDROXYPHENYL)AZO]PHENYL]AZO]-6-METHOXY-P-TOLYL]AZO]NAPHTHALENE-2-SULFONATE

Uniqueness

The unique combination of hydroxyl, methoxy, and sulfonate groups in SODIUM 4,6-DIHYDROXY[[4-[[4-[(4-HYDROXYPHENYL)AZO]PHENYL]AZO]-6-METHOXY-P-TOLYL]AZO]NAPHTHALENE-2-SULFONATE provides it with distinct chemical properties, such as enhanced solubility and stability, making it particularly valuable in industrial applications .

Properties

CAS No.

94248-17-6

Molecular Formula

C30H25N6NaO7S

Molecular Weight

636.6 g/mol

IUPAC Name

sodium;4,6-dihydroxy-1-[[4-[[4-[(4-hydroxyphenyl)diazenyl]phenyl]diazenyl]-2-methoxy-4-methylcyclohexa-1,5-dien-1-yl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C30H26N6O7S.Na/c1-30(36-33-20-5-3-18(4-6-20)31-32-19-7-9-21(37)10-8-19)14-13-25(27(17-30)43-2)34-35-29-23-12-11-22(38)15-24(23)26(39)16-28(29)44(40,41)42;/h3-16,37-39H,17H2,1-2H3,(H,40,41,42);/q;+1/p-1

InChI Key

AGZUNGLJBCAKPR-UHFFFAOYSA-M

Canonical SMILES

CC1(CC(=C(C=C1)N=NC2=C(C=C(C3=C2C=CC(=C3)O)O)S(=O)(=O)[O-])OC)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)O.[Na+]

Origin of Product

United States

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